Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and an ester functional group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate
- Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Ethyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 5-chloro-1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)6-4-7(10)8(12)11(2)5-6/h4-5H,3H2,1-2H3 |
InChI Key |
HURPJRRGIQITGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1)Cl)C |
Origin of Product |
United States |
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